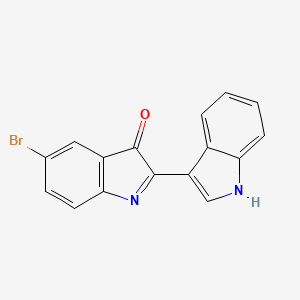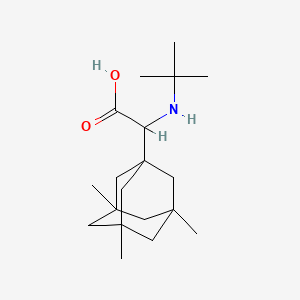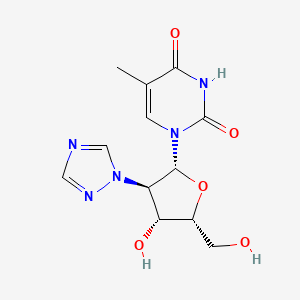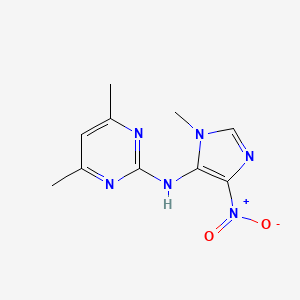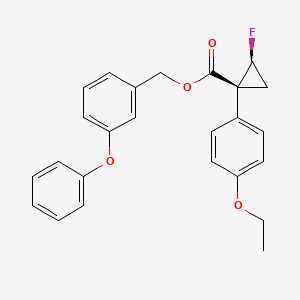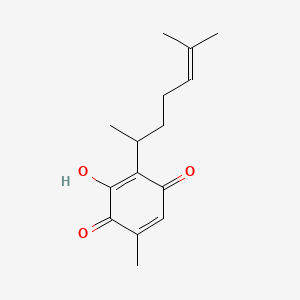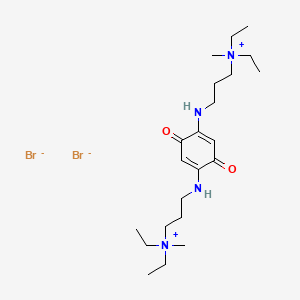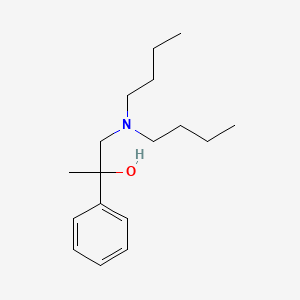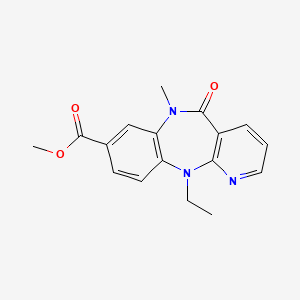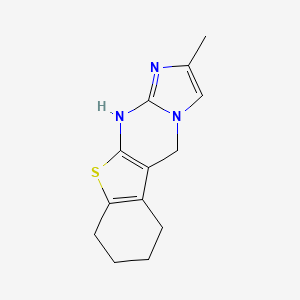
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a furobenzopyran core, which is further functionalized with an acridinylamino group, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the furobenzopyran core, followed by the introduction of the acridinylamino group through a series of nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The purification process often involves recrystallization or chromatography techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of chemical entities.
Applications De Recherche Scientifique
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents due to its ability to interact with DNA.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The acridinylamino group allows the compound to intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)methyl)-9-methoxy
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)
Uniqueness
Compared to similar compounds, 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride stands out due to its specific functional groups and their arrangement, which confer unique chemical and biological properties. Its ability to intercalate into DNA and potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
86863-27-6 |
|---|---|
Formule moléculaire |
C31H31Cl2N3O4 |
Poids moléculaire |
580.5 g/mol |
Nom IUPAC |
9-[3-[3-(acridin-9-ylamino)propyl-methylamino]propoxy]furo[3,2-g]chromen-7-one;dihydrochloride |
InChI |
InChI=1S/C31H29N3O4.2ClH/c1-34(16-6-15-32-28-23-8-2-4-10-25(23)33-26-11-5-3-9-24(26)28)17-7-18-36-31-29-22(14-19-37-29)20-21-12-13-27(35)38-30(21)31;;/h2-5,8-14,19-20H,6-7,15-18H2,1H3,(H,32,33);2*1H |
Clé InChI |
DRMBEACVTMBHIC-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCNC1=C2C=CC=CC2=NC3=CC=CC=C31)CCCOC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



